2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
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Overview
Description
2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a heterocyclic compound containing a triazole ring. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their stability and biological activity . This compound, in particular, has garnered interest for its potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the triazole ring, followed by subsequent functionalization to introduce the ethan-1-amine group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, which can be further utilized in different applications .
Scientific Research Applications
2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: It is used in the production of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of metabolic processes and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine
- 2-(1-(3,5-dimethoxybenzyl)-2,3-dihydro-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 1-ethyl-1H-1,2,4-triazol-5-amine
Uniqueness
What sets 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine apart is its specific ethyl substitution on the triazole ring, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12N4 |
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Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-2-5-8-6(3-4-7)10-9-5/h2-4,7H2,1H3,(H,8,9,10) |
InChI Key |
KYIVZQNAWBHHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=N1)CCN |
Origin of Product |
United States |
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